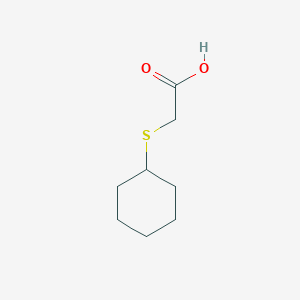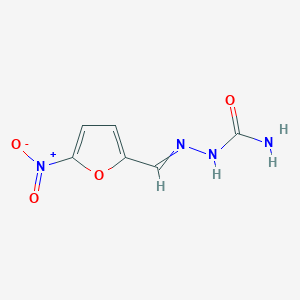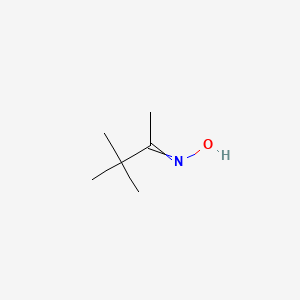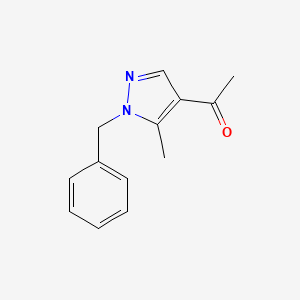
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
Vue d'ensemble
Description
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethyl magnesium bromide to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different substituted pyrazoles.
Applications De Recherche Scientifique
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications across various fields:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound may have potential biological activity, making it useful in the development of new pharmaceuticals or bioactive molecules.
Medicine: It can be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be utilized in the development of new materials, dyes, or agrochemicals.
Mécanisme D'action
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar pyrazole derivatives, such as 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethan-1-one and 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one. These compounds share structural similarities but may differ in their chemical properties and applications. The presence of different substituents on the pyrazole ring can influence their reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethan-1-one
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
1-(1-phenyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one
This comprehensive overview provides a detailed understanding of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(1-benzyl-5-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-13(11(2)16)8-14-15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEGEZDYSRLXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
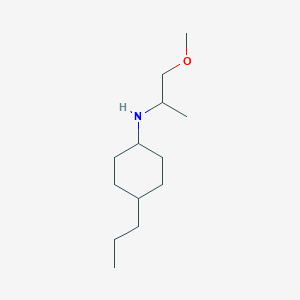
amine](/img/structure/B7820031.png)
amine](/img/structure/B7820034.png)
![(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7820046.png)
![(2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7820049.png)
![1-(1,3-Benzothiazol-2-YL)-N-[(3-methylphenyl)methyl]methanamine](/img/structure/B7820050.png)
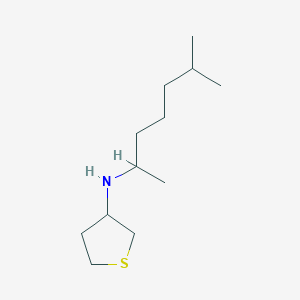
amine](/img/structure/B7820057.png)
![(2-Methylbutyl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B7820062.png)
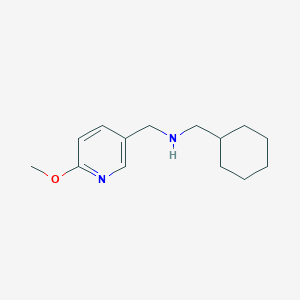
![2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B7820078.png)
